molecular formula C16H11F3N2O2 B2420484 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 338773-62-9

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2420484
CAS No.: 338773-62-9
M. Wt: 320.271
InChI Key: AURRUUAVZIMCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Background of Quinoxaline Derivatives

Quinoxaline derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have garnered extensive attention in organic chemistry due to their diverse structural possibilities and biological activities. The quinoxaline framework, also known as benzopyrazine, consists of a bicyclic system formed by the fusion of a benzene ring with a pyrazine ring, creating a molecular foundation that serves as a versatile platform for chemical modification. This heterocyclic system contains nitrogen atoms at positions 1 and 4 of the pyrazine ring, which significantly influence the electronic properties and reactivity of the entire molecule. The molecular formula C₈H₆N₂ represents the parent quinoxaline structure, which exhibits a low melting point of 29-30 degrees Celsius and demonstrates solubility in water due to its weakly basic nature with a pKa value of 0.56.

The structural versatility of quinoxaline derivatives emerges from the multiple positions available for substitution, particularly at the 2 and 3 positions of the pyrazine ring, where various functional groups can be introduced to modulate the compound's properties. These modifications can dramatically alter the compound's pharmacological profile, chemical reactivity, and physical characteristics. The presence of nitrogen atoms in the ring system creates opportunities for hydrogen bonding and coordination with biological targets, while also providing sites for protonation and salt formation. Furthermore, the aromatic nature of the quinoxaline system allows for π-π stacking interactions and provides a stable framework that can accommodate various substituents without significant structural distortion.

The synthesis of quinoxaline derivatives typically relies on well-established methodologies, most commonly involving the condensation of ortho-diamines with 1,2-diketones under appropriate reaction conditions. This fundamental synthetic approach has been extensively refined over decades, leading to numerous variations that accommodate different substituent patterns and functional group requirements. The parent quinoxaline structure can be readily modified through nucleophilic substitution reactions, particularly at the 2 and 3 positions, where halogen atoms or other leaving groups can be replaced with various nucleophiles to introduce desired functional groups. These synthetic methodologies have enabled the preparation of thousands of quinoxaline derivatives, each with unique properties and potential applications.

Significance of Substituent Groups in 2- and 3-Positions

The strategic placement of substituents at the 2 and 3 positions of the quinoxaline ring system represents a critical aspect of molecular design that profoundly influences both the chemical behavior and biological activity of the resulting compounds. Research has demonstrated that modifications at these positions can dramatically alter the electronic properties, lipophilicity, and overall pharmacological profile of quinoxaline derivatives. The 2 and 3 positions are particularly significant because they are directly adjacent to the nitrogen atoms in the pyrazine ring, making them highly susceptible to nucleophilic attack and therefore readily modifiable through various synthetic approaches.

In the specific case of this compound, the methoxyphenoxy group at position 2 introduces several important structural and electronic features. The phenoxy moiety provides additional aromatic character and increases the overall molecular size, potentially enhancing interactions with biological targets through π-π stacking and hydrophobic interactions. The methoxy group attached to the phenyl ring serves as an electron-donating substituent that can influence the electronic distribution throughout the molecule, potentially affecting both reactivity and binding affinity to various targets. This substitution pattern also increases the compound's lipophilicity, which can be crucial for membrane permeability and bioavailability in pharmaceutical applications.

The trifluoromethyl group at position 3 represents one of the most significant structural modifications in modern medicinal chemistry. This functional group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve membrane permeability of pharmaceutical compounds. The trifluoromethyl group's unique electronic properties arise from the high electronegativity of fluorine atoms, which creates a strong electron-withdrawing effect that can significantly alter the compound's reactivity and interaction with biological systems. Studies have shown that trifluoromethyl-substituted compounds often exhibit enhanced binding affinity to protein targets and improved pharmacokinetic properties compared to their non-fluorinated analogs.

The combination of these two distinct substituents at positions 2 and 3 creates a unique electronic environment within the quinoxaline framework. Research investigating nucleophilic substitution reactions on mono-substituted quinoxalines has revealed that the nature of substituents at the 2-position significantly influences the reactivity toward nucleophiles at the 3-position. This understanding has important implications for synthetic planning and structure-activity relationship studies, as it allows chemists to predict and control the reactivity patterns of substituted quinoxalines. The interplay between electron-donating and electron-withdrawing substituents can create synergistic effects that enhance desired properties while minimizing unwanted characteristics.

Position Substituent Type Electronic Effect Impact on Properties
2 4-Methoxyphenoxy Electron-donating Enhanced lipophilicity, π-π interactions
3 Trifluoromethyl Electron-withdrawing Metabolic stability, membrane permeability

Historical Development of Trifluoromethyl-Functionalized Heterocycles

The historical development of trifluoromethyl-functionalized heterocycles represents one of the most significant advances in modern organic chemistry, with profound implications for pharmaceutical development and materials science. The journey began in the early 20th century when F. Lehmann first investigated trifluoromethyl groups in relationship to biological activity in 1927, marking the beginning of systematic studies into fluorinated organic compounds. This pioneering work laid the foundation for what would become one of the most important areas of research in medicinal chemistry, as researchers recognized the unique properties imparted by trifluoromethyl substituents.

The early synthetic methodologies for introducing trifluoromethyl groups were developed by Frédéric Swarts in 1892, who utilized antimony fluoride in reactions with benzotrichloride to form trifluoromethylated aromatic compounds. This seminal work established the first practical approach to trifluoromethylation, though the harsh conditions and limited scope of early methods restricted widespread application. The 1930s marked a significant advancement when Kinetic Chemicals and IG Farben replaced antimony fluoride with hydrogen fluoride, improving both the efficiency and safety of trifluoromethylation reactions. These developments represented crucial steps toward making trifluoromethylation more accessible to synthetic chemists working with various heterocyclic systems.

The McLoughlin-Thrower reaction, developed in 1968, represented a major breakthrough in trifluoromethylation methodology by introducing the first coupling reaction using iodofluoroalkanes with iodoaromatic compounds in the presence of copper. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations, expanding the scope of accessible trifluoromethylated heterocycles. These advances were particularly significant for quinoxaline chemistry, as they provided reliable methods for introducing trifluoromethyl groups into heterocyclic frameworks without extensive decomposition or side reactions.

The development of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984 marked another pivotal moment in the history of trifluoromethylation chemistry. This reagent, combined with the fluoride activation methodology reported by Prakash and Olah in 1989, revolutionized nucleophilic trifluoromethylation approaches. The introduction of bench-stable trifluoromethylating reagents significantly expanded the accessibility of trifluoromethylation to laboratories worldwide, enabling systematic studies of structure-activity relationships in trifluoromethylated heterocycles. These methodological advances were crucial for the development of compounds like this compound, as they provided reliable synthetic routes for introducing trifluoromethyl groups into complex heterocyclic frameworks.

Recent developments in trifluoromethylation methodology have focused on direct carbon-hydrogen functionalization approaches, as demonstrated by research into innate carbon-hydrogen trifluoromethylation of heterocycles. These modern methodologies have enabled the preparation of trifluoromethylated quinoxalines under mild conditions, often at ambient temperature, using bench-stable reagents. The development of sodium trifluoromethanesulfinate as a practical trifluoromethylating agent has been particularly significant, as it allows for the direct introduction of trifluoromethyl groups into electron-deficient heterocycles like quinoxalines without requiring harsh conditions or specialized equipment.

Era Key Development Significance
1892 Swarts reaction with antimony fluoride First practical trifluoromethylation method
1930s Hydrogen fluoride replacement Improved safety and efficiency
1968 McLoughlin-Thrower reaction First coupling-based approach
1984 Trifluoromethyltrimethylsilane development Bench-stable reagent introduction
1989 Fluoride activation methodology Nucleophilic trifluoromethylation advancement
2011 Carbon-hydrogen trifluoromethylation Mild, direct functionalization methods

Properties

IUPAC Name

2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-22-10-6-8-11(9-7-10)23-15-14(16(17,18)19)20-12-4-2-3-5-13(12)21-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURRUUAVZIMCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Receptor Tyrosine Kinases:
One of the primary applications of this compound lies in its ability to inhibit type III receptor tyrosine kinases (RTKs), such as CSF-1R, c-KIT, and PDGFR. These kinases are implicated in various diseases, including cancers and autoimmune disorders. The inhibition of these pathways can lead to therapeutic effects in conditions characterized by excessive cell proliferation and inflammation .

Anticancer Properties:
Research indicates that quinoxaline derivatives exhibit anticancer activity by modulating the signaling pathways involved in tumor growth and metastasis. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively, which may enhance its bioactivity against cancer cells .

Biological Research

Bioactive Compounds:
2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is being investigated for its potential as a bioactive compound with antimicrobial properties. Studies have shown that quinoxaline derivatives can exhibit significant activity against various microbial strains, suggesting their utility in developing new antimicrobial agents .

Cell Growth Inhibition Studies:
In vitro studies have demonstrated that this compound can inhibit cell growth in specific cancer cell lines, indicating its potential as a lead compound in drug discovery for cancer therapies .

Synthetic Chemistry

Building Block for Complex Molecules:
The compound serves as a valuable building block for synthesizing more complex molecular structures. Its unique functional groups allow chemists to modify and create derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Advanced Materials Development

Chemical Sensors and Materials Science:
Due to its distinctive chemical behavior, this compound is also being explored in the development of advanced materials, including chemical sensors. The ability to interact with various substrates makes it suitable for applications requiring selective detection of chemical species.

Case Study 1: Inhibition of CSF-1R

A study demonstrated that quinoxaline compounds could effectively inhibit CSF-1R activity, leading to reduced tumor-associated macrophage recruitment and subsequent tumor progression. This finding supports the potential use of this compound in treating cancers characterized by high macrophage infiltration .

Case Study 2: Antimicrobial Activity

In another study, derivatives of quinoxaline were screened for their antimicrobial efficacy against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group was found to enhance the antimicrobial activity significantly, indicating a promising avenue for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)quinazoline
  • 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline stands out due to its unique quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Biological Activity

2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoxaline core with a methoxyphenoxy group and a trifluoromethyl substituent. These structural features contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances membrane permeability, facilitating intracellular access to target enzymes and receptors. This allows the compound to modulate their activity, leading to various biological effects, including anti-cancer and antimicrobial activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including melanoma (A375) and breast cancer cells. For example, at a concentration of 10 µM, the compound reduced A375 cell viability to approximately 6% in specific assays, indicating potent cytotoxicity against this cell line .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for various bacterial strains ranged from 0.25 to 1 mg/L, suggesting strong antibacterial efficacy .

Case Studies

Study Findings
In Vitro Anticancer Study Reduced A375 cell viability to 6% at 10 µM concentration .
Antimicrobial Efficacy Effective against MRSA with MIC values ranging from 0.25 to 1 mg/L .
Biofilm Formation Inhibits biofilm formation in Staphylococcus aureus and Enterococcus faecalis .

Cytotoxicity Assays

In recent studies, cytotoxicity assays confirmed that derivatives of quinoxaline compounds exhibit varying degrees of inhibition against tumor cell lines. The structure-activity relationship (SAR) studies highlighted the importance of the methoxy and trifluoromethyl groups in enhancing anticancer activity.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary results suggest that it may inhibit specific kinases involved in cancer progression, although further studies are needed to elucidate the exact mechanisms.

Q & A

Basic: What are the established synthetic routes for 2-(4-Methoxyphenoxy)-3-(trifluoromethyl)quinoxaline, and how is the product characterized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar quinoxaline derivatives are synthesized by reacting precursors like 2,3-diaminoquinoxaline with substituted phenols under inert atmospheres (e.g., argon) and purified via column chromatography or recrystallization . Key characterization methods include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • UV/Vis spectroscopy to assess electronic properties (e.g., λmax values for π→π* transitions) .
  • X-ray crystallography (if crystals are obtainable) to resolve 3D structure and bond angles .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₆H₁₁F₃N₂O₂) and isotopic patterns.
  • Multinuclear NMR: ¹H NMR identifies methoxy (δ ~3.8 ppm) and aromatic protons, while ¹³C NMR detects trifluoromethyl (δ ~120 ppm, q, J = 280 Hz) and quinoxaline carbons .
  • Elemental Analysis: Validates C/H/N/F ratios.
  • HPLC-PDA: Assesses purity (>95%) and detects impurities .

Advanced: How do substituents at the 3-position (e.g., trifluoromethyl) influence bioactivity against drug-resistant targets?

Answer:
The trifluoromethyl group enhances electron-withdrawing effects , improving binding to hydrophobic pockets in enzymes (e.g., HCV NS3/4A protease or Mycobacterium tuberculosis DprE1). However, steric bulk from larger substituents (e.g., isopropyl) reduces potency against drug-resistant variants (e.g., D168A) by disrupting π-stacking with catalytic residues like His57. SAR studies suggest a balance between electronic and steric effects is critical .
Methodological Insight:

  • Molecular Docking: Compare binding poses of trifluoromethyl vs. bulkier groups using software like AutoDock.
  • Biochemical Assays: Measure IC₅₀ shifts against WT and mutant enzymes (e.g., R155K, A156T) to quantify resistance impacts .

Advanced: What is the hypothesized mechanism of action for this compound in antimicrobial contexts?

Answer:
In antitubercular studies, derivatives of this scaffold inhibit DprE1 , a flavoenzyme critical for mycobacterial cell wall synthesis. The 4-methoxybenzylamino group in related compounds (e.g., 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline) forms hydrogen bonds with DprE1’s active site, while the trifluoromethyl group enhances membrane permeability .
Validation Strategies:

  • Enzyme Inhibition Assays: Use recombinant DprE1 and monitor NADH oxidation rates.
  • Resistance Profiling: Compare MIC values against WT and DprE1-mutant M. tuberculosis strains .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox activity or binding affinity .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over time to assess stability (e.g., RMSD analysis).
  • QSAR Models: Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to design derivatives .

Advanced: How should researchers address contradictions in reported biological activities across studies?

Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from differences in:

  • Assay Conditions: Buffer pH, enzyme concentration, or incubation time.
  • Cell Lines/Variants: Use standardized replicon systems (e.g., HCV GT1b) for comparability .
  • Compound Purity: Validate via orthogonal methods (HPLC, NMR).
    Mitigation Strategy:
  • Replicate key experiments with internal controls.
  • Publish full datasets (e.g., dose-response curves) for transparency .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine powders.
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .

Advanced: What are the challenges in crystallizing this compound, and how can they be overcome?

Answer:
Challenges: Low solubility in common solvents (e.g., DMSO) or polymorphism.
Solutions:

  • Solvent Screening: Test mixtures (e.g., CHCl₃/hexane) for slow evaporation.
  • Seeding: Introduce microcrystals from analogous structures .
  • Temperature Gradients: Use controlled cooling (e.g., 0.5°C/hr) to promote nucleation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.